molecular formula C5H3N4NaO3 B8466933 Sodium urate

Sodium urate

Cat. No.: B8466933
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium urate is a compound formed from uric acid and sodium. It is known for its role in the development of gout, a form of inflammatory arthritis. Monothis compound crystals can deposit in joints, tendons, and surrounding tissues, leading to painful gout attacks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium urate crystals can be prepared using various methods, including neutralization, alkaline titration, and acid titration. The process generally involves dissolving uric acid in a solution and then crystallizing it by adjusting the pH. The neutralization method involves adding a base to uric acid until the desired pH is reached, resulting in the formation of monothis compound crystals. The alkaline titration method uses a strong base like sodium hydroxide, while the acid titration method involves adding an acid to adjust the pH .

Industrial Production Methods: In industrial settings, monothis compound crystals are often produced for research purposes. The process involves dissolving uric acid in a controlled environment, followed by crystallization and purification. The crystals are then evaluated for purity and used in various studies related to gout and other medical conditions .

Chemical Reactions Analysis

Monosodium urate undergoes several types of chemical reactions, including:

    Oxidation: Monothis compound can be oxidized to form allantoin, a more soluble compound. This reaction is catalyzed by the enzyme uricase.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Monothis compound can participate in substitution reactions, where one of its components is replaced by another molecule.

Common Reagents and Conditions:

    Oxidation: Catalyzed by uricase in the presence of oxygen.

    Reduction: Requires specific reducing agents and conditions.

    Substitution: Involves various reagents depending on the desired product.

Major Products Formed:

Scientific Research Applications

Monosodium urate has several scientific research applications:

Mechanism of Action

Monosodium urate exerts its effects primarily through the formation of crystals in joints and tissues. These crystals trigger an inflammatory response by activating the NLRP3 inflammasome in macrophages and neutrophils. This leads to the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, resulting in acute inflammation and pain. The interaction between monothis compound crystals and immune cells is a key factor in the pathogenesis of gout .

Comparison with Similar Compounds

Monosodium urate is unique in its ability to form needle-like crystals that cause gout. Similar compounds include:

Monothis compound stands out due to its specific role in gout and the unique inflammatory response it triggers.

Properties

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

IUPAC Name

sodium;3,7-dihydropurin-9-ide-2,6,8-trione

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Monosodium urate (MSU) crystals were prepared by dissolving 1.68 g of uric acid in 500 mL of 0.01 M NaOH and heating to 70° C.55,56 NaOH was added as required to maintain the pH between 7.1 and 7.2 and the solution was filtered and incubated at room temperature with slow stirring for 24 hours.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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